tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Description
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. The tert-butyl group and the bromine atom attached to the core structure contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)8(12)7-13-15/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGXEPZXQQAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can be achieved through multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This one-pot reaction is regio- and chemoselective, leading to the formation of the desired product . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the pyrazolopyrimidine ring system.
Chemical Reactions Analysis
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with the pyrazolo-pyrimidine scaffold exhibit promising anticancer properties. For instance:
- In vitro Studies : Various derivatives have been tested against different cancer cell lines. For example, studies have shown that certain pyrazolo derivatives can inhibit the growth of A549 lung cancer cells with IC values ranging from 26 µM to 49.85 µM .
- Mechanism of Action : The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine have shown potential in targeting CDK2 and CDK9, leading to apoptosis in tumor cells .
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. The presence of specific functional groups in tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine enhances its ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Other Therapeutic Applications
Beyond oncology and inflammation, the compound's structure suggests potential applications in:
- Antimicrobial Activity : Pyrazole derivatives have been explored for their antibacterial properties, suggesting that tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine could be evaluated for similar effects.
- Neuroprotective Effects : Some studies indicate that pyrazole compounds may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can be compared with other similar compounds, such as:
tert-Butylpyrazolo[5,1-c][1,2,4]triazines: These compounds have a similar fused ring system but differ in the nature of the heteroatoms and substituents.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazole ring but have different ring fusion patterns and substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl and bromine groups, which confer distinct chemical and biological properties.
Biological Activity
Tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a synthetic compound with the molecular formula C₁₁H₁₆BrN₃O₂ and a molecular weight of 302.17 g/mol. This compound features a unique structure characterized by a tert-butyl group, a bromine atom at position 3, and a carboxylate functional group, which contribute to its chemical reactivity and potential biological activities. Its synthesis typically involves multi-step organic reactions starting from simpler pyrazole derivatives, making it a versatile intermediate in medicinal chemistry.
The compound exists as a solid at room temperature with notable boiling and flash points of approximately 399.4 °C and 195.4 °C, respectively. The reactivity is attributed to the bromine substituent that can undergo nucleophilic substitution reactions, while the carboxylate group can participate in esterification and amidation reactions .
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the realm of anticancer research. Preliminary studies suggest potential interactions with various biological targets such as enzymes involved in cell signaling pathways.
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum anticancer activity. For instance, related compounds have shown mean growth inhibition (GI%) of up to 43.9% across multiple cancer cell lines . The compound's structural features allow it to bind effectively to cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and thus represent significant therapeutic targets for cancer treatment.
Study on Cell Cycle Arrest
A study investigated the effects of pyrazolo[1,5-a]pyrimidine derivatives on cell cycle progression in cancer cell lines. The results indicated that treatment with specific derivatives led to significant arrest in the G0–G1 phase of the cell cycle, suggesting an induction of apoptosis. For example:
- Control Group : 57.08% in G0–G1 phase
- Compound Treatment : Increased to 84.36% and 78.01% for tested compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For instance, bromination at position 3 has been linked to increased potency against specific cancer types .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Tert-butyl group; Bromine; Carboxylate | Potential anticancer activity | Unique bromination at position 3 |
| Tert-butyl 3-chloro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate | Chlorine instead of Bromine | Similar activity profile | Chlorinated variant may exhibit different reactivity |
| Tert-butyl 3-fluoro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate | Fluorine substituent | Potential neuroprotective effects | Fluorination may enhance lipophilicity |
The proposed mechanism involves the inhibition of CDK2 and TRKA pathways, which are vital for cancer cell proliferation. By targeting these kinases, tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine derivatives can induce cytotoxic effects leading to reduced tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
